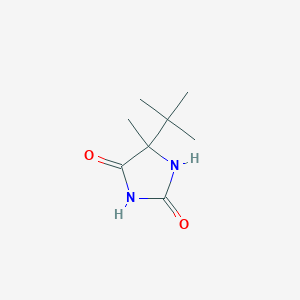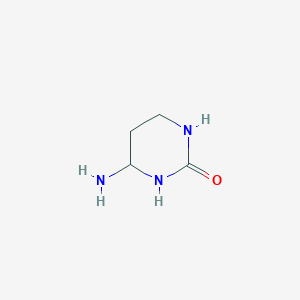
2-(3-Methylphenyl)propan-1-amine
描述
作用机制
Target of Action
The primary targets of 2-(3-Methylphenyl)propan-1-amine are currently unknown. This compound is structurally similar to amphetamine, which primarily targets the monoamine transporters . .
Mode of Action
Given its structural similarity to amphetamine, it may interact with its targets in a similar manner, potentially acting as a releasing agent or reuptake inhibitor for certain neurotransmitters . .
Biochemical Pathways
If it acts similarly to amphetamine, it could affect the monoaminergic systems, including the dopaminergic, serotonergic, and noradrenergic pathways . These pathways play crucial roles in mood regulation, reward, and arousal.
Pharmacokinetics
It’s important to note that these properties can significantly impact the bioavailability and efficacy of a compound .
Result of Action
If it acts similarly to amphetamine, it could increase the levels of certain neurotransmitters in the synaptic cleft, potentially leading to increased neuronal activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)propan-1-amine typically involves the alkylation of 3-methylbenzyl chloride with ammonia or an amine. One common method is the reductive amination of 3-methylacetophenone using ammonia and a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required standards. Techniques such as distillation, crystallization, and chromatography are commonly used in the purification process.
化学反应分析
Types of Reactions
2-(3-Methylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Methylbenzaldehyde or 3-Methylbenzoic acid.
Reduction: 2-(3-Methylphenyl)propan-1-ol.
Substitution: Various N-alkylated derivatives.
科学研究应用
2-(3-Methylphenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Investigated for potential therapeutic uses, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
2-(3-Methylphenyl)propan-1-amine is structurally similar to other compounds such as:
Amphetamine: Both compounds share a phenethylamine backbone but differ in the position of the methyl group.
Methamphetamine: Similar structure but with an additional methyl group on the nitrogen atom.
Phenethylamine: The parent compound of this class, lacking the methyl group on the aromatic ring.
Uniqueness
The unique feature of this compound is the presence of the methyl group at the 3-position of the phenyl ring, which can influence its pharmacological properties and metabolic pathways compared to its analogs.
Similar Compounds
- Amphetamine
- Methamphetamine
- Phenethylamine
- 3,4-Methylenedioxyamphetamine (MDA)
- 3,4-Methylenedioxymethamphetamine (MDMA)
属性
IUPAC Name |
2-(3-methylphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-4-3-5-10(6-8)9(2)7-11/h3-6,9H,7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAKRJFFUVWYAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801307847 | |
| Record name | β,3-Dimethylbenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801307847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5266-87-5 | |
| Record name | β,3-Dimethylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5266-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β,3-Dimethylbenzeneethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801307847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-methoxy-N-[(2-methoxyphenyl)methyl]propan-1-amine](/img/structure/B3270367.png)


![[2-(3,4-Dichloro-phenyl)-ethyl]-methyl-amine](/img/structure/B3270378.png)

![2,3,3-trimethyl-3H-benzo[f]indole](/img/structure/B3270407.png)
![2-[(Ethoxycarbonyl)(methyl)amino]acetic acid](/img/structure/B3270408.png)


